16-Heptadecyn-1-ol
Overview
Description
16-Heptadecyn-1-ol is an intermediate in the synthesis of 16-Heptadecynoic Acid . It is a fatty acid chemical reagent used in the synthesis of CDC25A-inhibitory RE derivatives . It can also be used to synthesize long-chain, phenylene-modified α,ω-diols . The molecular weight is 252.44 and the molecular formula is C17H32O .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H32O . The canonical SMILES representation is C#CCCCCCCCCCCCCCCCO .Physical And Chemical Properties Analysis
This compound is an off-white solid . It is soluble in dichloromethane and methanol . The exact mass is 252.24531564 .Scientific Research Applications
1. Role in Plant Rooting Processes
16-Heptadecyn-1,2,4-triol, a component related to 16-Heptadecyn-1-ol, is identified as the most active element in the avocado rooting promoter. The specific stereoisomer, (2R,4R), found naturally, is significant in the rooting process, potentially in its original structure or after certain reactions (Becker, Sahali, & Raviv, 1990).
2. Photophysical Properties for Organic Light Emitting Diodes (OLEDs)
7,16-Dihydroheptacenes, substituted at specific positions and structurally related to this compound, are synthesized as blue emitters potentially useful for OLEDs. Their stable and efficient blue-emitting properties in solid state make them notable materials in this domain (Mondal, Shah, & Neckers, 2006).
3. Interaction with Biomolecules
A study on the interaction of a biodegradable gemini surfactant, which is closely related to this compound, with hen egg white lysozyme (HEWL) showed that the surfactant influences the structural aspects of HEWL. This study is significant for understanding surfactant-protein mixtures in pharmaceutical and industrial applications (Akram, Bhat, Anwar, & Kabir-ud-din, 2015).
4. Synthesis of Complex Oligosaccharides
The synthesis of a heptasaccharide derived from group B type III Streptococcus, which utilizes compounds related to this compound, demonstrates the potential of these compounds in assembling branched complex oligosaccharides. This synthesis process is applicable in developing diagnostic assays, such as ELISA, for medical research (Demchenko & Boons, 2001).
Future Directions
Properties
IUPAC Name |
heptadec-16-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h1,18H,3-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWWDCNQTPUQRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447758 | |
Record name | 16-Heptadecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62873-30-7 | |
Record name | 16-Heptadecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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